(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a formyl group and a phenyl group, along with an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethyl bromoacetate in the presence of a base, followed by hydrolysis and oxidation to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-carboxy-3-phenyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The formyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
1,3-diphenylpyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific combination of a pyrazole ring with a formyl group and an acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHGFBHHJLDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353514-39-3 |
Source
|
Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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